molecular formula C10H16O5V B108941 Vanadyl acetylacetonate CAS No. 3153-26-2

Vanadyl acetylacetonate

Cat. No.: B108941
CAS No.: 3153-26-2
M. Wt: 267.17 g/mol
InChI Key: FSJSYDFBTIVUFD-UHFFFAOYSA-N
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Comparison with Similar Compounds

Vanadyl acetylacetonate can be compared with other vanadium complexes, such as bis(maltolato)oxovanadium(IV) and vanadyl sulfate:

Similar compounds include:

  • Bis(maltolato)oxovanadium(IV)
  • Vanadyl sulfate
  • Vanadium pentoxide

This compound stands out due to its stability, solubility in organic solvents, and versatility in various chemical and biomedical applications .

Biological Activity

Vanadyl acetylacetonate (VAC), with the formula VO(acac)₂, is a coordination complex of vanadium that has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and neuroprotection. This article explores the synthesis, structural properties, and biological activities of VAC, supported by case studies and research findings.

Synthesis and Structural Properties

This compound is synthesized typically from vanadium(IV) sources such as vanadyl sulfate through a reaction with acetylacetone (Hacac):

VOSO4+2HacacVO acac 2+H2SO4\text{VOSO}_4+2\text{Hacac}\rightarrow \text{VO acac }_2+\text{H}_2\text{SO}_4

The compound forms a blue-green solid that is soluble in polar organic solvents but not in water. Its structure features a square pyramidal geometry with a short V=O bond, indicating strong coordination between the vanadyl ion and the acetylacetonate ligands .

Insulin Mimetic Properties

One of the most significant biological activities of VAC is its insulin mimetic effect . Research indicates that VAC can stimulate the phosphorylation of key proteins involved in insulin signaling pathways, such as protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3). This activity is attributed to its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which negatively regulates insulin receptor signaling .

  • Mechanism of Action : VAC acts as an uncompetitive inhibitor of PTP1B, enhancing the phosphorylation of the insulin receptor and IRS-1, thereby facilitating glucose uptake in insulin-sensitive tissues .

Neuroprotective Effects

Recent studies have also highlighted VAC's potential in ameliorating Alzheimer’s disease pathogenesis . In experiments involving APP/PS1 transgenic mice, VAC administration was shown to reduce β-amyloid (Aβ) plaque formation when administered before plaque deposition began. However, its effectiveness diminished when given after Aβ accumulation had started. This suggests that timing of administration is critical for achieving optimal neuroprotective effects .

Case Study 1: Insulin Sensitivity Improvement

In a controlled study involving diabetic rats, treatment with VAC resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin receptor activity and increased glycogen synthesis in liver tissues .

Case Study 2: Neuroprotection Against Aβ Toxicity

In another study on APP/PS1 mice, VAC was administered at two different stages: before and after Aβ plaque formation. The results indicated that early intervention with VAC led to improved cognitive function and reduced Aβ levels in the brain compared to later administration .

Research Findings Summary

Study Focus Findings
Insulin Mimetic ActivityVAC stimulates PKB/Akt and GSK-3 phosphorylation; inhibits PTP1B leading to enhanced insulin signaling .
Neuroprotective EffectsEarly administration reduces Aβ deposition; less effective post-plaque formation .
Anticancer PotentialInduces cell cycle arrest in cancer cell lines; promotes apoptosis via ROS generation .

Properties

CAS No.

3153-26-2

Molecular Formula

C10H16O5V

Molecular Weight

267.17 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;oxovanadium

InChI

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;

InChI Key

FSJSYDFBTIVUFD-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[V]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V]

Key on ui other cas no.

3153-26-2

physical_description

Blue or green powder;  Slightly soluble in water;  [MSDSonline]

Pictograms

Irritant

Synonyms

acetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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